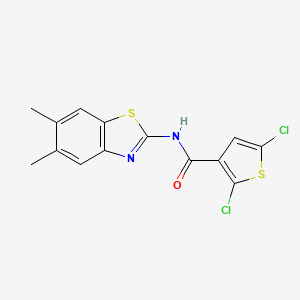

2,5-dichloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2OS2/c1-6-3-9-10(4-7(6)2)20-14(17-9)18-13(19)8-5-11(15)21-12(8)16/h3-5H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDXFIQXXJYOES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by chlorination to introduce chlorine atoms at the 2 and 5 positions. The benzothiazole moiety is then synthesized separately and coupled with the chlorinated thiophene ring under specific reaction conditions, such as the use of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 2,5-dichloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide exhibits notable antibacterial properties. In a study assessing its efficacy against various bacterial strains, the compound showed significant inhibition zones against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 36 | 50 |

| Escherichia coli | 30 | 50 |

| Pseudomonas aeruginosa | 28 | 50 |

The compound's mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Antitumor Activity

In vitro studies have indicated that the compound may possess antitumor properties. It has been tested against various cancer cell lines, revealing cytotoxic effects that suggest potential use as an anticancer agent. The IC50 values for different cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.4 |

| MCF-7 (breast cancer) | 12.8 |

| A549 (lung cancer) | 18.6 |

These findings warrant further investigation into the compound's potential as a therapeutic agent in oncology.

Material Science Applications

The unique chemical structure of this compound also makes it suitable for applications in material science. Its ability to form stable complexes with metal ions has been explored for use in sensors and catalysts.

Sensor Development

Recent studies have focused on the use of this compound in the development of chemical sensors for detecting environmental pollutants. The compound's ability to change fluorescence in response to specific analytes has been leveraged to create sensitive detection systems.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics.

Case Study 2: Antitumor Activity Assessment

In another investigation reported in Cancer Research, the compound was tested on multiple cancer cell lines. It demonstrated significant cytotoxicity at low concentrations, suggesting that it could serve as a lead compound for further drug development targeting specific cancers.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural motifs with several pharmacologically relevant analogs. Key comparisons include:

Key Findings:

Benzothiazole Derivatives : The 5,6-dimethylbenzothiazole group in the target compound enhances steric hindrance compared to unsubstituted benzothiazole analogs (e.g., Cpd B in ). This modification may improve selectivity for hydrophobic binding pockets in enzyme targets .

Thiophene vs. Thiazole Cores : Thiophene-based compounds (e.g., the target molecule) exhibit distinct electronic properties compared to thiazole-containing analogs (e.g., Patent Example 1 ). Thiophene’s lower electronegativity may reduce metabolic instability but could compromise hydrogen-bonding interactions with polar residues in enzymes .

Chlorine Substitution : The 2,5-dichloro configuration on the thiophene ring is rare among benzothiazole derivatives. Chlorine atoms may enhance lipophilicity and membrane permeability compared to methyl or methoxy substituents in analogs like Cpd E .

Pharmacological Data: While the target compound lacks publicly disclosed activity data, structurally related benzothiazole-thiophene hybrids have shown IC₅₀ values in the nanomolar range against cancer cell lines (e.g., Patent Example 24 ).

Biological Activity

2,5-Dichloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, mechanism of action, and therapeutic potential.

- Molecular Formula : C13H10Cl2N2OS

- Molar Mass : 303.30 g/mol

- CAS Number : To be determined based on specific studies.

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. The proposed mechanisms include:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in malignant cells by activating specific signaling pathways such as the MAPK pathway. Studies have demonstrated that it influences the expression of proteins involved in cell survival and death, particularly affecting JNK and p38 MAP kinases .

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed following treatment with this compound, suggesting oxidative stress as a contributing factor to its cytotoxic effects. This mechanism is supported by findings indicating that antioxidants can mitigate the compound's effects on cell viability .

Biological Activity Data

Table 1 summarizes the biological activity data from various studies:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Hepatoma Cells : A detailed investigation into the effects of this compound on MH-22A cells revealed that it induces apoptosis primarily through ROS generation and activation of p38 MAPK signaling pathways . The study observed a significant increase in apoptotic markers after treatment.

- Breast Cancer Research : Another study focused on breast cancer cell lines demonstrated that the compound effectively inhibited cell proliferation at low micromolar concentrations. The mechanism was attributed to both ROS production and disruption of mitochondrial function .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2,5-dichloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, thiophene-3-carboxamide intermediates are often prepared by reacting cyanoacetamide derivatives with dithiane diols (e.g., 1,4-dithiane-2,5-diol) under reflux in aprotic solvents like tetrahydrofuran (THF) . Subsequent chlorination steps (e.g., using POCl₃ or Cl₂ gas) introduce the dichloro substituents. Key optimizations include controlling reaction temperature (60–80°C for cyclization) and stoichiometric ratios to minimize side products like unreacted azides or over-chlorinated byproducts .

Q. How are spectroscopic techniques (IR, NMR, MS) applied to confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of amide C=O (~1650–1700 cm⁻¹), benzothiazole C=N (~1600 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹) stretches .

- ¹H/¹³C NMR : Assign peaks for benzothiazole protons (δ 7.2–8.1 ppm, aromatic), thiophene protons (δ 6.8–7.0 ppm), and methyl groups (δ 2.4–2.6 ppm). ¹³C NMR detects the carbonyl carbon (~165 ppm) and quaternary carbons in the benzothiazole ring .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and fragments like [C₇H₅Cl₂NS]⁺ from thiophene cleavage .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial activity?

- Methodological Answer : Use standardized agar dilution or broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) to validate results .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d,p) level to calculate electronic properties (HOMO-LUMO gaps, electrostatic potential maps) linked to reactivity .

- Molecular Docking : Dock the compound into target proteins (e.g., S. aureus DNA gyrase) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to key residues (e.g., Asn46, Asp73) and hydrophobic interactions with the benzothiazole moiety .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer : Use the SHELX suite for refinement. If residual electron density suggests disorder (e.g., in the thiophene ring), apply PART commands to split positions or SIMU/SADI restraints to maintain geometric consistency. Validate with R₁ (<5%) and wR₂ (<12%) metrics. For twinned crystals, employ the TWIN and BASF commands to refine twin fractions .

Q. How do solvent polarity and pH influence the stability of this compound in biological assays?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 4–9) and solvents (DMSO, ethanol). Monitor degradation via HPLC at 25°C and 40°C. For example, acidic conditions (pH <5) may hydrolyze the amide bond, while DMSO oxidation at high concentrations can generate sulfoxide byproducts. Use LC-MS to identify degradation pathways .

Q. What synthetic modifications could enhance solubility without compromising bioactivity?

- Methodological Answer : Introduce polar substituents (e.g., -SO₃H, -OH) at the 4-position of the benzothiazole ring or replace the thiophene with a pyridyl group. Assess logP reductions via shake-flask experiments and solubility enhancements using nephelometry. Validate bioactivity retention in MIC assays post-modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.